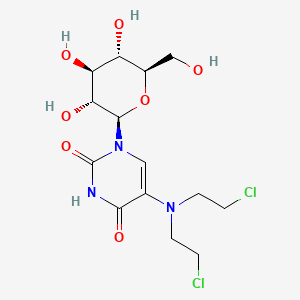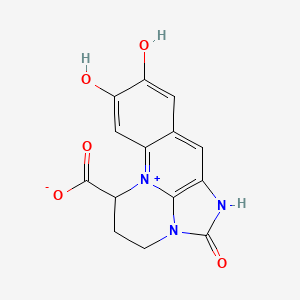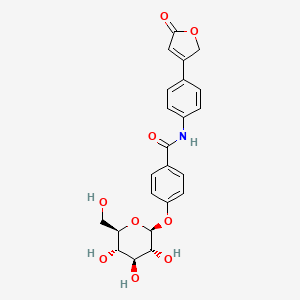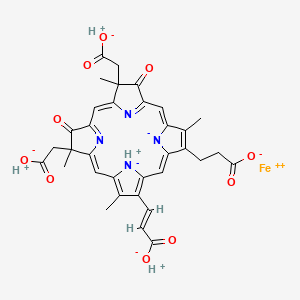![molecular formula C15H13N3OS B1239610 1-methyl-N-[(E)-thiophen-2-ylmethylideneamino]indole-3-carboxamide](/img/structure/B1239610.png)
1-methyl-N-[(E)-thiophen-2-ylmethylideneamino]indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-(thiophen-2-ylmethylideneamino)-3-indolecarboxamide is an indolecarboxamide.
Scientific Research Applications
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors
- A series of 3-aryl-phospho-indole (API) non-nucleoside reverse transcriptase inhibitors of HIV-1, including variants of the mentioned compound, demonstrated significant potency against wild-type HIV-1 and certain viral mutants (Alexandre et al., 2011).
Potential Cannabinoid Receptor Activity
- Compounds structurally related to the mentioned molecule, including 3-([1,3]-thiazol-2-yl)indoles, were identified with potential cannabinoid receptor activity (Westphal et al., 2015).
Inhibition of Cell Adhesion Molecules
- Indole derivatives, similar to the specified compound, have shown effectiveness in inhibiting the expression of cell adhesion molecules like E-selectin, ICAM-1, and VCAM-1, which play roles in inflammation (Boschelli et al., 1995).
Solvent-Free Synthesis
- Derivatives of the compound have been synthesized solvent-free and assessed for various properties, indicating the adaptability of its synthesis process (Thirunarayanan & Sekar, 2013).
Fluorescence Spectra Analysis
- Carboxamides, including structures similar to the mentioned compound, have been analyzed for their absorption and fluorescence spectra, providing insights into their chemical behavior (Patil et al., 2011).
Anticancer Activity
- Novel indole derivatives, structurally related to the compound, have been synthesized and evaluated for their anticancer activity, showing potential as therapeutic agents (Hassan et al., 2021).
Antagonists of Peptidoleukotrienes
- Indole-5-carboxamides and indole-6-carboxamides, similar to the compound , have been explored as potent antagonists of peptidoleukotrienes, indicating their potential in therapeutic applications (Jacobs et al., 1993).
Properties
Molecular Formula |
C15H13N3OS |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
1-methyl-N-[(E)-thiophen-2-ylmethylideneamino]indole-3-carboxamide |
InChI |
InChI=1S/C15H13N3OS/c1-18-10-13(12-6-2-3-7-14(12)18)15(19)17-16-9-11-5-4-8-20-11/h2-10H,1H3,(H,17,19)/b16-9+ |
InChI Key |
IPCVPJRZGKXKLR-CXUHLZMHSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N/N=C/C3=CC=CS3 |
SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NN=CC3=CC=CS3 |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NN=CC3=CC=CS3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Aluminum;oxido-[oxido(oxo)silyl]oxy-oxo-silane;hydrate](/img/structure/B1239533.png)


![[(4E,6E,10E)-20,22-Dihydroxy-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B1239542.png)

![(5E,7E,9E)-10-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]deca-5,7,9-trienoic acid](/img/structure/B1239544.png)
![(2R)-2-[[(2R,3R,4R)-2-amino-4-hydroxy-4-(5-hydroxy-2-pyridinyl)-3-methyl-1-oxobutyl]amino]-2-[(2S,3R,4S,5S)-5-(2,4-dioxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]acetic acid](/img/structure/B1239545.png)
![2-[[(1S,4aS,8aR)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]benzene-1,4-diol](/img/structure/B1239546.png)

![[(2r,3s,4r,5r)-5-[4-Aminocarbonyl-5-[(E)-[[(2r,3r,4s,5r)-3,4-Bis(Oxidanyl)-5-(Phosphonooxymethyl)oxolan-2-Yl]amino]methylideneamino]imidazol-1-Yl]-3,4-Bis(Oxidanyl)oxolan-2-Yl]methyl Dihydrogen Phosphate](/img/structure/B1239550.png)
